Dioctyl sulfosuccinate de sodium

Vue d'ensemble

Description

Il est couramment utilisé en médecine pour traiter la constipation en favorisant l'incorporation d'eau et de graisses dans les selles, ce qui permet d'obtenir une masse fécale plus molle et plus facile à évacuer . Le docusate de sodium est disponible sous diverses formes, notamment l'administration orale et rectale, et figure sur la Liste des médicaments essentiels de l'Organisation mondiale de la santé .

Applications De Recherche Scientifique

Docusate sodium has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Sodium dioctyl sulfosuccinate, commonly known as Docusate, primarily targets the intestinal tract . It acts on the stool in the gut, where it increases the amount of water the stool absorbs .

Mode of Action

Docusate is a stool softener . It works by reducing the surface tension of the stool, which allows for the incorporation of water and fats into the stool . This results in a softer fecal mass that is easier to pass .

Pharmacokinetics

The onset of action of Docusate varies depending on the route of administration. When taken orally, the onset of action is between 6-72 hours, while rectal administration results in an onset of action between 2-15 minutes . The duration of action is typically around 3 days .

Result of Action

The primary result of Docusate’s action is the softening of the stool, making it easier to pass and thus relieving constipation . It’s important to note that several studies report docusate to be no more effective than a placebo for increasing the frequency of stool or stool softening .

Action Environment

Docusate is stable in acidic and neutral solutions but decomposes in alkaline solutions . Its solubility in water varies with temperature, being more soluble at higher temperatures . It is also soluble in a mixture of water and alcohol, as well as in a mixture of water and other organic solvents .

Analyse Biochimique

Biochemical Properties

Sodium dioctyl sulfosuccinate acts as a surfactant, reducing the surface tension of aqueous solutions. This property allows it to interact with various biomolecules, including enzymes and proteins. It promotes the incorporation of water and fats into stool, making it softer and easier to pass . Sodium dioctyl sulfosuccinate interacts with enzymes such as lipases, enhancing their activity by increasing the surface area of lipid substrates . It also interacts with proteins in the intestinal mucosa, facilitating the absorption of water and electrolytes.

Cellular Effects

Sodium dioctyl sulfosuccinate influences various cellular processes. It affects cell signaling pathways by altering the permeability of cell membranes, leading to changes in ion fluxes and cellular metabolism . In the intestines, it increases the secretion of water and electrolytes, which helps soften stool . Sodium dioctyl sulfosuccinate also impacts gene expression by modulating the activity of transcription factors involved in water and electrolyte balance.

Molecular Mechanism

At the molecular level, sodium dioctyl sulfosuccinate exerts its effects through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing water and fats to penetrate the stool . This action is facilitated by its interaction with lipid bilayers in cell membranes, leading to increased membrane permeability . Sodium dioctyl sulfosuccinate also binds to specific receptors on the surface of intestinal cells, triggering signaling pathways that promote water and electrolyte secretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium dioctyl sulfosuccinate can vary over time. Its stability and degradation depend on factors such as pH and temperature . Long-term exposure to sodium dioctyl sulfosuccinate has been shown to affect cellular function, including changes in gene expression and cellular metabolism . In vitro studies have demonstrated that its effects on cell signaling and membrane permeability can persist for several hours after exposure .

Dosage Effects in Animal Models

The effects of sodium dioctyl sulfosuccinate vary with different dosages in animal models. At low doses, it acts as a mild laxative, promoting water and electrolyte secretion in the intestines . At high doses, it can cause adverse effects such as diarrhea and intestinal bloating . Studies in cattle have shown that sodium dioctyl sulfosuccinate supplementation can affect feed intake and digestion, with optimal effects observed at specific dosages .

Metabolic Pathways

Sodium dioctyl sulfosuccinate is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as lipases, enhancing their activity and promoting the breakdown of lipid substrates . This interaction increases the availability of fatty acids for absorption and utilization by the body. Sodium dioctyl sulfosuccinate also affects the metabolic flux of water and electrolytes in the intestines, contributing to its laxative effects .

Transport and Distribution

Within cells and tissues, sodium dioctyl sulfosuccinate is transported and distributed through interactions with specific transporters and binding proteins . It is absorbed in the intestines and distributed to various tissues, including the liver and kidneys . Sodium dioctyl sulfosuccinate’s localization and accumulation are influenced by its interactions with lipid bilayers and membrane proteins .

Subcellular Localization

Sodium dioctyl sulfosuccinate is primarily localized in the cell membranes and lipid bilayers . Its surfactant properties allow it to integrate into lipid structures, affecting membrane permeability and fluidity . This localization is crucial for its role in promoting water and electrolyte secretion in the intestines. Sodium dioctyl sulfosuccinate’s activity is also influenced by post-translational modifications that target it to specific cellular compartments .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La préparation du docusate de sodium implique généralement un processus en deux étapes :

Estérification : L'anhydride maléique réagit avec l'isooctanol sous l'action catalytique d'acides minéraux ou organiques pour former le maléate de dioctyle.

Sulfonation : Le produit d'estérification subit une sulfonation avec du bisulfite de sodium en solution aqueuse pour donner du docusate de sodium.

Méthodes de Production Industrielle : En milieu industriel, l'estérification est réalisée à des températures comprises entre 80 °C et 95 °C pour la pré-estérification et 115 °C et 125 °C pour la réaction de décompression sous protection d'azote. L'étape de sulfonation est effectuée en solution aqueuse, et le produit final est purifié à l'aide de charbon actif et de séchage sous vide pour obtenir une pureté élevée .

Analyse Des Réactions Chimiques

Types de Réactions : Le docusate de sodium subit principalement les types de réactions suivants :

Réactions de Substitution : Le groupe sulfonate peut participer à des réactions de substitution nucléophile.

Réactifs et Conditions Courantes :

Nucléophiles : Les nucléophiles courants utilisés dans les réactions de substitution comprennent les amines et les alcools.

Conditions d'Hydrolyse : Des solutions aqueuses acides ou basiques sont généralement utilisées pour les réactions d'hydrolyse.

Principaux Produits :

Produits de Substitution : Selon le nucléophile, divers sulfosuccinates substitués peuvent être formés.

Produits d'Hydrolyse : Le maléate de dioctyle et le bisulfite de sodium sont les principaux produits de l'hydrolyse.

4. Applications de la Recherche Scientifique

Le docusate de sodium a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le docusate de sodium agit comme un surfactant anionique, réduisant la tension superficielle des selles et permettant à plus d'eau et de graisses de s'y combiner. Cela permet d'obtenir des selles plus molles et plus faciles à évacuer. Le composé augmente la sécrétion d'eau, de sodium, de chlorure et de potassium dans les intestins tout en diminuant l'absorption du glucose et du bicarbonate . Cette double action facilite le passage des selles dans les intestins et soulage la constipation.

Composés Similaires :

Docusate de Calcium : Une autre forme saline du sulfosuccinate de dioctyle utilisée comme laxatif émollient.

Docusate de Potassium : Similaire au docusate de sodium en termes de fonction, mais avec le potassium comme contre-ion.

Unicité : Le docusate de sodium est unique en raison de sa large disponibilité et de sa polyvalence sous diverses formes (orale, rectale). Il est également l'un des laxatifs émollients les plus prescrits et figure sur la Liste des médicaments essentiels de l'Organisation mondiale de la santé . Par rapport à d'autres composés similaires, le docusate de sodium est préféré pour son efficacité et son profil de sécurité dans le traitement de la constipation.

Comparaison Avec Des Composés Similaires

Docusate Calcium: Another salt form of dioctyl sulfosuccinate used as a stool softener.

Docusate Potassium: Similar in function to docusate sodium but with potassium as the counterion.

Uniqueness: Docusate sodium is unique due to its widespread availability and versatility in various forms (oral, rectal). It is also one of the most commonly prescribed stool softeners and is included in the World Health Organization’s List of Essential Medicines . Compared to other similar compounds, docusate sodium is preferred for its efficacy and safety profile in treating constipation.

Propriétés

Key on ui mechanism of action |

The laxative action is said to result from enhanced penetration of water into the fecal mass in the presence of the wetting agent. ... Action on the intestinal mucosa may contribute to or account for the laxative effect. |

|---|---|

Numéro CAS |

1639-66-3 |

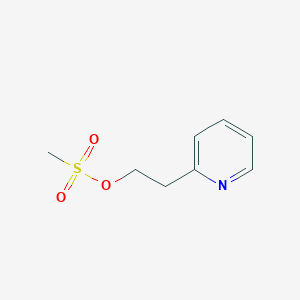

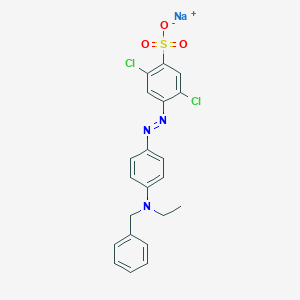

Formule moléculaire |

C20H38O7S |

Poids moléculaire |

422.6 g/mol |

Nom IUPAC |

1,4-dioctoxy-1,4-dioxobutane-2-sulfonic acid |

InChI |

InChI=1S/C20H38O7S/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25) |

Clé InChI |

OXLXSOPFNVKUMU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] |

SMILES isomérique |

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)O |

Color/Form |

WHITE, WAX-LIKE SOLID |

Densité |

1.1 at 68 °F (solid or liquid) (USCG, 1999) - Denser than water; will sink |

melting_point |

311 °F (USCG, 1999) |

Key on ui other cas no. |

1639-66-3 |

Description physique |

Dioctyl sodium sulfosuccinate is an odorless colorless to white waxy solid. Sinks and mixes slowly with water. (USCG, 1999) Water or Solvent Wet Solid, Liquid; Liquid; Liquid, Other Solid Commercially available in rolls of very thin wax-like solid; as solution (50-75%) in various solvents; [Merck Index] White waxy solid; [MSDSonline] |

Pictogrammes |

Irritant |

Numéros CAS associés |

10041-19-7 (Parent) |

Solubilité |

SOL IN WATER (G/L): 15 (25 °C), 23 (40 °C), 30 (50 °C), 55 (70 °C); SOL IN CARBON TETRACHLORIDE, PETROLEUM ETHER, NAPHTHA, XYLENE, DIBUTYL PHTHALATE, LIQUID PETROLATUM, ACETONE, ALCOHOL, VEGETABLE OILS; VERY SOL IN WATER-MISCIBLE ORGANIC SOLVENTS FREELY SOL IN GLYCERIN Water Solubility = 71000 mg/L @ 25 °C |

Synonymes |

Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)